Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of benzylhydrazine with ethyl acetoacetate, followed by nitration and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the hydrolysis of the ester group.
Substituted pyrazoles: Formed by nucleophilic substitution of the benzyl group.
Scientific Research Applications
Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzyme active sites, inhibiting their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to its benzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other pyrazole derivatives .
Conclusion
This compound is a compound of significant interest due to its versatile applications in various scientific fields. Its unique structural features and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-benzyl-5-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-12(16)10-7-11(15(17)18)13-14(10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYQWJHPXZMIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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